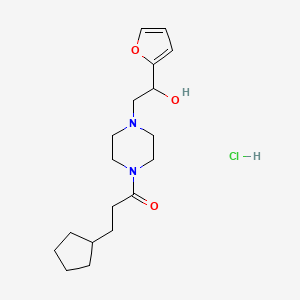
3-Cyclopentyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C18H29ClN2O3 and its molecular weight is 356.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Cyclopentyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃·HCl
- Molecular Weight : Approximately 353.85 g/mol
- IUPAC Name : 3-Cyclopentyl-1-[4-(2-furan-2-yl)-2-hydroxyethyl]piperazine-1-propanone hydrochloride
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology and oncology. Key findings include:
- Antidepressant Effects : Studies have shown that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.
- Antitumor Activity : Preliminary investigations indicate that the compound may possess antitumor properties, with specific efficacy against certain cancer cell lines.
- CNS Activity : The presence of the piperazine moiety is often associated with central nervous system (CNS) activity, potentially influencing neurotransmitter systems.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with various receptors in the CNS, including serotonin and dopamine receptors, which are critical for mood regulation and cognitive function.
Case Studies
Several studies have explored the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Study 1 : Antidepressant Activity (2019) | Demonstrated significant reduction in depressive behaviors in rodent models treated with piperazine derivatives. |
| Study 2 : Antitumor Efficacy (2020) | Showed that compounds with similar structures inhibited proliferation in breast cancer cell lines by inducing apoptosis. |
| Study 3 : Neuroprotective Effects (2021) | Found that certain piperazine derivatives protected neuronal cells from oxidative stress-induced damage. |
Table 1: Summary of Biological Activities
Propiedades
IUPAC Name |
3-cyclopentyl-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3.ClH/c21-16(17-6-3-13-23-17)14-19-9-11-20(12-10-19)18(22)8-7-15-4-1-2-5-15;/h3,6,13,15-16,21H,1-2,4-5,7-12,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEKRVQATKXHHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














